An In-depth Technical Guide to the Chemical Properties of 3,3,5-Trimethylcyclohexanone
An In-depth Technical Guide to the Chemical Properties of 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is a cyclic ketone with the chemical formula C₉H₁₆O.[1][2] It is a colorless to very slightly yellow liquid with a characteristic sweet odor.[3] This compound serves as a significant building block in organic synthesis and finds applications in various industries, including the production of specialty polycarbonates, polymerization initiators, and as a leveling agent in paints and coatings to improve gloss and surface finish.[4][5] In the pharmaceutical sector, it is a precursor for the synthesis of the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate.[4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and key aspects of its reactivity.
Physicochemical Properties
The physical and chemical properties of 3,3,5-trimethylcyclohexanone are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1][2] |
| CAS Number | 873-94-9 | [1] |
| Appearance | Clear colorless to very slightly yellow liquid | [3] |
| Melting Point | -10 °C | [5] |
| Boiling Point | 188-192 °C | [5] |
| Density | 0.887 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.445 | [5] |
| Flash Point | 64 °C (147.2 °F) | [6] |
| Solubility | Sparingly soluble in water (13 g/L at 20 °C) | [3] |
Spectral Data
The following tables summarize the key spectral data for 3,3,5-trimethylcyclohexanone, which are crucial for its identification and characterization.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in a tabular format in the search results |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in a tabular format in the search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1710 | Strong | C=O stretch (ketone) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1370 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS)
The mass spectrum of 3,3,5-trimethylcyclohexanone is characterized by a molecular ion peak and several key fragment ions.
| m/z | Relative Intensity | Assignment |
| 140 | [M]⁺ | Molecular Ion |
| 83 | 99.99 | [C₅H₇O]⁺ |
| 69 | 54.41 | [C₅H₉]⁺ |
| 56 | 37.68 | [C₄H₈]⁺ |
| 55 | 43.98 | [C₄H₇]⁺ |
| 41 | 48.57 | [C₃H₅]⁺ |
Chemical Synthesis and Reactivity
The primary industrial synthesis of 3,3,5-trimethylcyclohexanone is achieved through the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[5][7] This reaction involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone, while leaving the carbonyl group intact.
Reaction Pathway: Hydrogenation of Isophorone
The hydrogenation of isophorone can lead to the desired product, 3,3,5-trimethylcyclohexanone, or an over-hydrogenated by-product, 3,3,5-trimethylcyclohexanol. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.[7]
Caption: Reaction pathways for the hydrogenation of isophorone.
Experimental Protocols
Protocol 1: Synthesis via Hydrogenation of Isophorone
This protocol describes the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone using a palladium on carbon (Pd/C) catalyst under mild, solvent-free conditions.[5]
Materials:
-
Isophorone (≥97% purity)
-
5% Palladium on activated carbon (Pd/C)
-
High-pressure batch reactor (e.g., stainless steel autoclave) with magnetic stirring
-
High-purity hydrogen gas
-
Nitrogen gas for purging
-
Ice bath
Procedure:
-
Ensure the batch reactor is clean and dry.
-
Charge the reactor with 1.16 g of isophorone and 0.05 g of 5% Pd/C catalyst.
-
Seal the reactor and purge with nitrogen gas three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Commence stirring and maintain the reaction temperature at 25°C (298 K).
-
Continue the reaction for 1 to 2 hours.
-
Upon completion, stop the stirring.
-
Quench the reaction by placing the reactor in an ice bath.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and recover the product mixture.
Caption: Experimental workflow for the synthesis of 3,3,5-trimethylcyclohexanone.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of the reaction mixture to determine the conversion of isophorone and the yield of 3,3,5-trimethylcyclohexanone.[1]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
Chromatography data system (e.g., MassHunter, ChemStation)
Sample Preparation:
-
Quench Reaction: Ensure the reaction has been stopped.
-
Sample Dilution: Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask. Dilute to the mark with a suitable solvent (e.g., methanol (B129727) or the reaction solvent).
-
Final Dilution: Further dilute the sample to a suitable concentration for GC-MS analysis (typically 1-10 µg/mL) and transfer to a 2 mL autosampler vial.
GC-MS Parameters:
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (Split ratio 30:1 to 50:1) |
| Injector Temperature | 260 °C |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 80 °C, hold for 2 min; Ramp 1: 10 °C/min to 200 °C; Ramp 2: 20 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Scan Range | m/z 40-450 |
Safety and Handling
3,3,5-Trimethylcyclohexanone is a combustible liquid and should be handled with appropriate safety precautions.[6] It is irritating to the respiratory system and skin.[3]
-
Handling: Work in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and avoid the formation of aerosols.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials.[3]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Conclusion
3,3,5-Trimethylcyclohexanone is a versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis via the selective hydrogenation of isophorone is a key industrial process that requires careful control of reaction conditions to ensure high selectivity. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of this important compound. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,3,5-Trimethylcyclohexanone(873-94-9) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]
- 6. epa.gov [epa.gov]
- 7. 3,3,5-Trimethylcyclohexanone(873-94-9) 13C NMR spectrum [chemicalbook.com]
